molecular formula C12H14N4O2 B2586751 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856035-90-9

3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2586751
M. Wt: 246.27
InChI Key: OLGUAZFDOFUZHC-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide , also known by its chemical formula C14H14N2O2 , is a compound with intriguing properties. It falls within the class of benzamides and exhibits a unique molecular structure.



Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry reactions. Researchers have explored various synthetic routes to obtain it. One common method involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the pyrazole ring. Detailed studies on reaction conditions, reagents, and yields are essential for optimizing the synthesis process.



Molecular Structure Analysis

The molecular structure of 3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide reveals fascinating features. The compound consists of a pyrazole ring fused with a benzene ring, where the amino group and the methoxyphenyl substituent play crucial roles. Analyzing bond angles, torsion angles, and intermolecular interactions provides insights into its stability and reactivity.



Chemical Reactions Analysis

Understanding the reactivity of this compound is vital. It can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Investigating its behavior under different reaction conditions sheds light on its versatility and potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigating the melting point provides information about its purity and crystallinity.

    • Solubility : Understanding its solubility in different solvents aids in formulation and delivery.

    • Color and Odor : Describing its appearance and odor contributes to its characterization.



  • Chemical Properties :

    • Acid-Base Behavior : Determining whether it acts as an acid or base is essential.

    • Stability : Assessing its stability under various conditions (e.g., pH, temperature) guides storage and handling.




Safety And Hazards

Safety considerations are paramount:



  • Toxicity : Investigate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Proper handling, storage, and disposal protocols are crucial.

  • Environmental Impact : Assess its impact on the environment.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize properties.

  • Formulation : Develop suitable formulations for administration (e.g., oral, injectable).

  • Clinical Trials : Evaluate its efficacy and safety in clinical settings.


properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-10(7-11(13)15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGUAZFDOFUZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

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